molecular formula C9H19N B3375862 4-Propylazepane CAS No. 1155916-33-8

4-Propylazepane

Cat. No.: B3375862
CAS No.: 1155916-33-8
M. Wt: 141.25 g/mol
InChI Key: ZCDGBJLOJKEZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propylazepane is an organic compound with the molecular formula C9H19N. It belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a propyl group attached to the fourth carbon of the azepane ring. It is a liquid at room temperature and is known for its applications in various chemical and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,6-diaminohexane with 1-bromopropane under basic conditions to form the azepane ring. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction leading to ring closure .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified using distillation or recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-Propylazepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Propylazepane has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: Studies have explored its potential as a ligand in biochemical assays, particularly in the study of enzyme-substrate interactions.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive compounds.

    Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Propylazepane involves its interaction with specific molecular targets, depending on its application. In biochemical assays, it may act as a ligand that binds to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary, but generally, it influences the biochemical processes by altering the conformation or activity of the target molecules .

Comparison with Similar Compounds

    Azepane: The parent compound without the propyl group.

    Oxepane: A similar seven-membered ring compound with an oxygen atom instead of nitrogen.

    Thiepane: Contains a sulfur atom in the ring.

    Silepane: Contains a silicon atom in the ring.

    Phosphepane: Contains a phosphorus atom in the ring.

Uniqueness of 4-Propylazepane: this compound is unique due to the presence of the propyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural modification can influence its solubility, boiling point, and reactivity, making it suitable for specific applications where other azepanes might not be as effective .

Properties

IUPAC Name

4-propylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-2-4-9-5-3-7-10-8-6-9/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDGBJLOJKEZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Propylazepane
Reactant of Route 2
4-Propylazepane
Reactant of Route 3
4-Propylazepane
Reactant of Route 4
4-Propylazepane
Reactant of Route 5
4-Propylazepane
Reactant of Route 6
4-Propylazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.